Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate
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Overview
Description
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate is a derivative of phenothiazine, a well-known S, N heterocyclic molecule Phenothiazine and its derivatives are highly versatile compounds with a broad range of applications due to their unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate, the synthetic route may involve the following steps:
N-Substitution: Introduction of the N-(2-(diethylamino)ethyl)glycyl group at the nitrogen atom of the phenothiazine core.
Dimaleate Formation: Reaction with maleic acid to form the dimaleate salt.
The reaction conditions for these steps may include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine derivatives, including phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate, can undergo various chemical reactions such as:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenothiazine derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .
Scientific Research Applications
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoredox catalysts
Mechanism of Action
The mechanism of action of phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Redox Activity: Participation in redox reactions, which can influence various biochemical processes.
Photophysical Properties: Utilization of its unique photophysical properties for applications in optoelectronics and photoredox catalysis
Comparison with Similar Compounds
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A widely used antipsychotic drug with similar structural features.
Thioridazine: Another antipsychotic drug with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
102853-96-3 |
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Molecular Formula |
C28H33N3O9S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H25N3OS.2C4H4O4/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23;2*5-3(6)1-2-4(7)8/h5-12,21H,3-4,13-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
KKLFBILPCSTLHT-SPIKMXEPSA-N |
Isomeric SMILES |
CCN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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